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Compound of Interest

Compound Name: Noribogaine hydrochloride

Cat. No.: B15584077

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyibogamine, also known as noribogaine, is the primary psychoactive metabolite of
the indole alkaloid ibogaine.[1] It is formed in the liver via O-demethylation of ibogaine, a
process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3] As the principal
active metabolite, 12-hydroxyibogamine is thought to be significantly involved in the anti-
addictive effects attributed to ibogaine.[1] This technical guide provides a comprehensive
overview of the chemical and pharmacological properties of 12-hydroxyibogamine, with a focus
on data relevant to research and drug development.

Chemical and Physical Properties

12-Hydroxyibogamine is an organic heteropentacyclic compound, functionally related to
ibogaine.[1] It is classified as a monoterpenoid indole alkaloid, a tertiary amino compound, and
a secondary amino compound.[1] While experimental data for some physical properties are not
readily available in the literature, a summary of its known chemical and physical characteristics
is presented in Table 1.

Table 1: Chemical and Physical Properties of 12-Hydroxyibogamine
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Property Value Source(s)
Molecular Formula C19H24N20 [1]
Molecular Weight 296.4 g/mol [1]
Exact Mass 296.188863393 Da [1]
XLogP3 3.6 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

T g
Rotatable Bond Count 1 [1]
Topological Polar Surface Area  39.3 A2 [1]
Complexity 441 [1]

Physical State

Crystalline solid

[4]

Soluble in methanol. Sparingly

Solubility , _ [4][5]
soluble in aqueous solutions.

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Pharmacological Profile
Receptor Binding Affinity

12-Hydroxyibogamine exhibits a complex receptor binding profile, interacting with several key
targets in the central nervous system. It generally shows a higher affinity for opioid receptors
compared to its parent compound, ibogaine.[6] A summary of its binding affinities for various
receptors and transporters is provided in Table 2.

Table 2: Receptor and Transporter Binding Affinities of 12-Hydroxyibogamine
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Target Radioligand Ki (pM) Source(s)
Kappa-Opioid
[FH]U-69,593 0.96 £ 0.08 [6]
Receptor
Mu-Opioid Receptor 2.66 £ 0.62 [6]
Delta-Opioid Receptor  24.72 + 2.26 [6]
Serotonin Transporter ) Higher potency than
[3H]Paroxetine ) ] [1]
(5-HTT) ibogaine
NMDA Receptor Lower affinity than
[FHIMK-801 _ _ [1][2]
Complex ibogaine

Vesicular Monoamine Equipotent with

[1]

Transporter ibogaine

) Equipotent with
Dopamine Transporter ) [1]
ibogaine

Sigma o2 Receptor No significant binding

Signaling Pathways

A significant aspect of 12-hydroxyibogamine's pharmacology is its biased agonism at the
kappa-opioid receptor (KOR). It preferentially activates the G-protein signaling pathway, which
is associated with therapeutic effects like analgesia, while only weakly recruiting the B-arrestin
pathway, which is linked to adverse effects such as dysphoria.
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G-protein biased agonism of 12-hydroxyibogamine at the kappa-opioid receptor.

Pharmacokinetics and Metabolism

12-Hydroxyibogamine is the primary and long-lived metabolite of ibogaine.[1] It is highly
lipophilic and readily crosses the blood-brain barrier. In humans, it has a long elimination half-
life of 28-49 hours in healthy volunteers.[7] Peak plasma concentrations of 12-
hydroxyibogamine can surpass those of its parent compound and it persists in the bloodstream
for an extended period.[3]

Toxicology and Safety Profile

Preclinical and clinical studies have provided insights into the safety profile of 12-
hydroxyibogamine. In human trials, single oral doses were generally well-tolerated.[7] The most
frequently reported adverse events include mild, transient visual disturbances (such as
changes in light perception), headache, and nausea.[8][9] A dose-dependent increase in the
QTc interval has been observed, indicating a potential for cardiac effects, which necessitates
careful monitoring in clinical settings.[8][9] Notably, 12-hydroxyibogamine is a known inhibitor of
the hERG potassium channel, which is a likely mechanism for the observed QT prolongation.
[10][11]

Experimental Protocols
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Synthesis of 12-Hydroxyibogamine via O-Demethylation
of Ibogaine

This protocol describes a general method for the O-demethylation of ibogaine using boron
tribromide (BBrs).

Start: Ibogaine in dry DCM

Cool to 0°C under N2

:

Add BBrs solution dropwise

:

Warm to room temperature and stir overnight

:

Quench reaction (e.g., with methanol)

:

Concentrate under reduced pressure

:

Purify by column chromatography

End: 12-Hydroxyibogamine
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Workflow for the synthesis of 12-hydroxyibogamine.

Materials:

Ibogaine

Boron tribromide (BBr3) solution (e.g., 1M in dichloromethane)
Anhydrous dichloromethane (DCM)

Methanol

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Appropriate solvent system for chromatography (e.g., DCM/methanol gradient)

Procedure:

Dissolve ibogaine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0°C in an ice bath.

Slowly add the BBrs solution dropwise to the stirred solution.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of
methanol.

Remove the solvent under reduced pressure.
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o Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate

solution and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

» Purify the crude product by silica gel column chromatography using a suitable solvent
gradient to yield 12-hydroxyibogamine.

Kappa-Opioid Receptor Competition Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity
of 12-hydroxyibogamine for the kappa-opioid receptor.
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Start: Prepare reagents and cell membranes

Incubate membranes with [2H]U-69,593
and varying concentrations of 12-hydroxyibogamine

:

Equilibrate at room temperature

:

Terminate reaction by rapid filtration

:

Wash filters to remove unbound radioligand

:

Add scintillation cocktail and count radioactivity

:

Analyze data to determine ICso and Ki

End: Binding affinity determined

Click to download full resolution via product page

Workflow for the kappa-opioid receptor competition binding assay.

Materials:
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Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO-K1 cells)
[H]U-69,593 (radioligand)

12-Hydroxyibogamine (test compound)

Unlabeled U-69,593 (for determining non-specific binding)

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4)

Wash buffer (ice-cold assay buffer)

Glass fiber filters

Scintillation cocktail

96-well plates

Cell harvester

Scintillation counter

Procedure:

Prepare serial dilutions of 12-hydroxyibogamine in assay buffer.

In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]U-69,593,
and varying concentrations of 12-hydroxyibogamine.

For total binding, omit the test compound. For non-specific binding, add a high concentration
of unlabeled U-69,593.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90
minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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o Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

» Calculate the specific binding and plot the percentage of specific binding against the
concentration of 12-hydroxyibogamine to determine the I1Cso value. Calculate the Ki value

using the Cheng-Prusoff equation.

In Vivo Microdialysis for Extracellular Serotonin
Measurement

This protocol describes a method for measuring changes in extracellular serotonin levels in the
rat nucleus accumbens following the administration of 12-hydroxyibogamine.[8]
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Start: Stereotaxic surgery to implant guide cannula

Allow rat to recover from surgery

:

Insert microdialysis probe and begin perfusion with aCSF

:

Collect baseline dialysate samples

:

Administer 12-hydroxyibogamine (e.g., i.p.)

:

Collect post-administration dialysate samples

:

Analyze serotonin content in samples via HPLC-ECD

:

Analyze data to determine changes in extracellular serotonin

End: Serotonin levels quantified

Click to download full resolution via product page

Workflow for in vivo microdialysis of serotonin.
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Materials:

¢ Adult male Sprague-Dawley rats

 Stereotaxic apparatus

o Guide cannula and microdialysis probes

« Atrtificial cerebrospinal fluid (aCSF) for perfusion

e 12-Hydroxyibogamine solution for injection

e Syringe pump

 Fraction collector

o HPLC system with electrochemical detection (ECD)

Procedure:

e Anesthetize the rat and place it in a stereotaxic frame.

» Surgically implant a guide cannula targeting the nucleus accumbens.

» Allow the animal to recover for several days.

¢ On the day of the experiment, insert a microdialysis probe through the guide cannula.
o Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 yuL/min).

o After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every
20 minutes).

o Administer a dose of 12-hydroxyibogamine (e.g., intraperitoneally).
» Continue to collect dialysate samples for several hours post-administration.

¢ Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.
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» Express the post-administration serotonin levels as a percentage of the baseline levels to
determine the effect of 12-hydroxyibogamine.

Conclusion

12-Hydroxyibogamine is a pharmacologically complex molecule with a distinct profile from its
parent compound, ibogaine. Its biased agonism at the kappa-opioid receptor and its potent
activity as a serotonin reuptake inhibitor are key features that likely contribute to its therapeutic
potential. The long half-life and significant brain penetration of 12-hydroxyibogamine are
important pharmacokinetic considerations. While generally well-tolerated in clinical settings at
lower doses, the potential for QT prolongation warrants careful cardiac monitoring. This
technical guide provides a foundational understanding of the chemical properties of 12-
hydroxyibogamine to support further research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacological screen for activities of 12-hydroxyibogamine: a primary metabolite of the
indole alkaloid ibogaine - PubMed [pubmed.ncbi.nim.nih.gov]

2. Properties of ibogaine and its principal metabolite (12-hydroxyibogamine) at the MK-801
binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nim.nih.gov]

3. Noribogaine (12-hydroxyibogamine): a biologically active metabolite of the antiaddictive
drug ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

4. cdn.caymanchem.com [cdn.caymanchem.com]

5. bocsci.com [bocsci.com]

6. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed
[pubmed.ncbi.nim.nih.gov]

7. Predicting the Hallucinogenic Potential of Molecules Using Atrtificial Intelligence - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b15584077?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8880938/
https://pubmed.ncbi.nlm.nih.gov/8880938/
https://pubmed.ncbi.nlm.nih.gov/7675310/
https://pubmed.ncbi.nlm.nih.gov/7675310/
https://pubmed.ncbi.nlm.nih.gov/11085335/
https://pubmed.ncbi.nlm.nih.gov/11085335/
https://cdn.caymanchem.com/cdn/insert/20043.pdf
https://www.bocsci.com/product/12-hydroxyibogamine-1-0-mg-ml-in-cas-481-88-9-455254.html
https://pubmed.ncbi.nlm.nih.gov/7796150/
https://pubmed.ncbi.nlm.nih.gov/7796150/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11338697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11338697/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

8. Acute iboga alkaloid effects on extracellular serotonin (5-HT) levels in nucleus accumbens
and striatum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

e 9. benchchem.com [benchchem.com]
e 10. researchgate.net [researchgate.net]
e 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of 12-Hydroxyibogamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15584077#12-hydroxyibogamine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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